molecular formula C10H9N3O2 B3392033 3-(Hydroxymethyl)-6-phenyl-1,2,4-triazin-5(2H)-one CAS No. 62191-35-9

3-(Hydroxymethyl)-6-phenyl-1,2,4-triazin-5(2H)-one

Cat. No.: B3392033
CAS No.: 62191-35-9
M. Wt: 203.20 g/mol
InChI Key: HRXDWTSTJGWGDW-UHFFFAOYSA-N
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Description

Significance of Nitrogen Heterocycles in Synthetic and Medicinal Chemistry Research

Nitrogen heterocycles, organic compounds containing a ring structure with at least one nitrogen atom, are fundamental building blocks in the field of chemistry. Their prevalence in nature is remarkable, forming the core of essential biomolecules such as nucleic acids, vitamins, and alkaloids. chemsrc.com This natural abundance has inspired chemists to explore their synthetic analogues, leading to a vast array of applications in pharmaceuticals, agrochemicals, and materials science. jmchemsci.comijpsr.info

In medicinal chemistry, nitrogen heterocycles are of paramount importance. A significant percentage of FDA-approved drugs, estimated to be around 59%, feature a nitrogen-containing heterocyclic ring in their structure. jmchemsci.comijpsr.info This is attributed to their ability to engage in various biological interactions, such as hydrogen bonding, which is crucial for drug-receptor binding. chemsrc.com The structural diversity and tunable electronic properties of these scaffolds allow for the fine-tuning of pharmacological profiles, making them a cornerstone of modern drug discovery. researchgate.net

Overview of 1,2,4-Triazine (B1199460) and 1,2,4-Triazin-5(2H)-one Derivatives as Privileged Structures

Within the broad family of nitrogen heterocycles, the 1,2,4-triazine moiety, a six-membered ring with three nitrogen atoms, has garnered considerable attention. researchgate.net Derivatives of this scaffold are recognized as "privileged structures," meaning they are capable of binding to multiple biological targets with high affinity. This versatility has led to the discovery of 1,2,4-triazine derivatives with a wide spectrum of biological activities. uni.lu

The introduction of an oxo group to form the 1,2,4-triazin-5(2H)-one core further enhances the medicinal chemistry potential of this scaffold. These compounds and their derivatives have been associated with a broad range of pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory properties. nih.gov The pyrrolo[2,1-f] jmchemsci.comresearchgate.netuni.lutriazine scaffold, a related bridgehead nitrogen heterocycle, is also considered a privileged structure due to its wide range of biological activities. researchgate.net Similarly, the 1,3,5-triazine (B166579) isomer is another extensively studied privileged structure in medicinal chemistry. acs.org

The diverse biological activities reported for 1,2,4-triazin-5(2H)-one derivatives are summarized in the table below.

Biological ActivityReference
Antimicrobial nih.gov
Antifungal researchgate.net
Anticancer nih.govresearchgate.net
Anti-inflammatory nih.gov
Antiviral (including anti-HIV) researchgate.netresearchgate.net
Antimalarial uni.lu
Analgesic researchgate.net
Antihypertensive researchgate.net

Academic Context of the 3-(Hydroxymethyl)-6-phenyl-1,2,4-triazin-5(2H)-one Structure

Despite the extensive research into the broader class of 1,2,4-triazin-5(2H)-ones, the specific derivative, this compound, remains a subject of limited academic inquiry. Its fundamental chemical properties are documented in chemical databases, providing a starting point for further investigation.

IdentifierValue
Chemical FormulaC10H9N3O2
CAS Number62191-35-9 chemsrc.com
Molecular Weight203.20 g/mol
Synonyms3-(hydroxymethyl)-6-phenyl-4,5-dihydro-1,2,4-triazin-5-one, 3-(hydroxymethyl)-6-phenyl-4H-1,2,4-triazin-5-one uni.lu

While direct synthesis and biological evaluation of this specific compound are not extensively reported in peer-reviewed literature, related synthetic methodologies suggest its accessibility. For instance, hydroxymethylation reactions have been successfully performed on similar triazine cores, indicating a feasible synthetic route to this compound. jmchemsci.com

Research Gaps and Opportunities in the Study of Substituted Triazinones

The study of substituted triazinones is a vibrant area of research, yet significant gaps and opportunities remain. The limited specific research on this compound exemplifies a primary research gap: the exploration of underexplored derivatives of known privileged scaffolds.

The key opportunities in this field include:

Synthesis and Characterization: There is a clear need for the development and reporting of a robust synthetic pathway for this compound, followed by its comprehensive spectroscopic and crystallographic characterization.

Biological Screening: Given the broad spectrum of activities of related compounds, this specific derivative should be subjected to a wide range of biological screens to identify any potential therapeutic applications. The presence of the hydroxymethyl group offers a potential site for further chemical modification to improve potency or selectivity.

Structure-Activity Relationship (SAR) Studies: The synthesis of a library of analogues based on the this compound scaffold would enable detailed SAR studies. This could elucidate the key structural features required for any observed biological activity and guide the design of more potent compounds.

Exploration of Novel Targets: While much research has focused on established areas like cancer and infectious diseases, there is an opportunity to investigate the potential of novel triazinone derivatives against new and emerging biological targets.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(hydroxymethyl)-6-phenyl-4H-1,2,4-triazin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c14-6-8-11-10(15)9(13-12-8)7-4-2-1-3-5-7/h1-5,14H,6H2,(H,11,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRXDWTSTJGWGDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(NC2=O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20489095
Record name 3-(Hydroxymethyl)-6-phenyl-1,2,4-triazin-5(2H)-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62191-35-9
Record name 3-(Hydroxymethyl)-6-phenyl-1,2,4-triazin-5(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20489095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(hydroxymethyl)-6-phenyl-4,5-dihydro-1,2,4-triazin-5-one
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Synthetic Methodologies and Routes to 3 Hydroxymethyl 6 Phenyl 1,2,4 Triazin 5 2h One

Retrosynthetic Analysis of the 3-(Hydroxymethyl)-6-phenyl-1,2,4-triazin-5(2H)-one Scaffold

A retrosynthetic analysis of the target molecule identifies the key strategic disconnections necessary to break down the compound into simpler, commercially available, or readily synthesizable precursors. The most logical approach for dissecting the 1,2,4-triazin-5-one ring involves severing the amide and hydrazone bonds formed during the final cyclization step.

This leads to two primary precursor fragments:

An α-keto acid derivative that serves as the source for the C5 and C6 atoms of the triazinone ring, including the 6-phenyl group. Phenylglyoxylic acid (benzoylformic acid) is the ideal starting material for this purpose.

A hydrazine-based component that provides the N1, N2, N4, and C3 atoms. To incorporate the 3-hydroxymethyl group, this precursor could be a functionalized semicarbazide (B1199961) or a related acylhydrazide, such as hydroxyacetohydrazide (the hydrazide of glycolic acid).

Alternatively, a multi-step approach can be envisioned where the core 6-phenyl-1,2,4-triazin-5(2H)-one is synthesized first from phenylglyoxylic acid and semicarbazide. The 3-(hydroxymethyl) group could then be introduced in a subsequent functionalization step, for example, through a hydroxymethylation reaction involving formaldehyde (B43269).

Classical Condensation and Cyclization Approaches for the 1,2,4-Triazinone Ring System

The formation of the 1,2,4-triazin-5-one ring is most commonly achieved through the cyclocondensation of an α-dicarbonyl compound (or its synthetic equivalent) with a semicarbazide or a related derivative. scirp.orgscirp.org This reaction is a robust and widely applied method in the synthesis of this heterocyclic system.

The synthesis of 6-substituted-1,2,4-triazin-5-ones typically involves the reaction between an α-keto acid and a semicarbazide or thiosemicarbazide. scirp.org For the target molecule, the key precursors are phenylglyoxylic acid and a hydrazine (B178648) derivative capable of forming the 3-(hydroxymethyl) moiety. The reaction generally proceeds by heating the reactants in a suitable solvent. The initial step is the formation of a hydrazone intermediate, which then undergoes intramolecular cyclization with the elimination of a water molecule to yield the final triazinone ring. Acidic or basic conditions can be employed to catalyze the condensation and cyclization steps.

Precursor Type 1 (C5-C6 Source)Precursor Type 2 (N1-N2-C3-N4 Source)Typical SolventsTypical ConditionsReference
α-Keto Acid (e.g., Phenylglyoxylic acid)Semicarbazide / ThiosemicarbazideEthanol, Acetic Acid, DMFReflux, often with acid/base catalyst scirp.orgscirp.org
α-Keto EsterAcylhydrazide (e.g., Hydroxyacetohydrazide)Methanol, EthanolReflux researchgate.net
α-Diketone (e.g., Benzil)Semicarbazide / ThiosemicarbazideEthanol, Acetic AcidHeating

The synthesis of the 1,2,4-triazinone ring can be accomplished through both one-pot and multi-step procedures.

One-Pot Synthesis: In this approach, the α-keto acid (phenylglyoxylic acid) and the appropriate hydrazine derivative (e.g., semicarbazide or hydroxyacetohydrazide) are reacted together in a single vessel under conditions that promote both the initial condensation and the subsequent cyclization. nih.gov This method is efficient and convergent, providing direct access to the substituted triazinone core.

Multi-Step Synthesis: A multi-step strategy offers greater flexibility and control over the introduction of substituents. A common multi-step route would involve:

Formation of the Core Ring: Reaction of phenylglyoxylic acid with semicarbazide to synthesize the intermediate 6-phenyl-1,2,4-triazin-5(2H)-one.

Functionalization: Introduction of the hydroxymethyl group onto the pre-formed ring. This could potentially be achieved via an N-hydroxymethylation reaction at the N2 position using formaldehyde under basic or acidic conditions. This type of reaction is known for related heterocyclic systems.

Structural Elucidation and Spectroscopic Characterization of 3 Hydroxymethyl 6 Phenyl 1,2,4 Triazin 5 2h One

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) is a critical tool for the precise determination of the elemental composition of a molecule. By providing highly accurate mass measurements, HRMS allows for the confident assignment of a molecular formula. For 3-(Hydroxymethyl)-6-phenyl-1,2,4-triazin-5(2H)-one, with a molecular formula of C10H9N3O2, the expected monoisotopic mass is 203.0695 g/mol . HRMS analysis would confirm this mass with a high degree of accuracy, typically within a few parts per million (ppm), thereby distinguishing it from other compounds with the same nominal mass. This technique is invaluable for confirming the identity of newly synthesized compounds and for analyzing complex mixtures.

Parameter Value
Molecular Formula C10H9N3O2
Monoisotopic Mass 203.06947 Da
Predicted [M+H]+ 204.07675 m/z
Predicted [M+Na]+ 226.05869 m/z

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules like this compound. In ESI-MS, the molecule is typically observed as a protonated molecule [M+H]+ or as an adduct with other cations like sodium [M+Na]+. For the target compound, the expected m/z value for the protonated molecule would be approximately 204.0773. The fragmentation pattern observed in the MS/MS spectrum can provide further structural information. For instance, the loss of the hydroxymethyl group or fragmentation of the triazine ring would produce characteristic daughter ions, aiding in the structural confirmation.

Adduct Predicted m/z
[M+H]+ 204.07675
[M+Na]+ 226.05869
[M-H]- 202.06219

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The spectrum of this compound is expected to exhibit absorption bands corresponding to π → π* and n → π* transitions. The phenyl ring and the triazinone ring constitute a conjugated system, which gives rise to intense π → π* transitions, likely in the range of 250-300 nm. The non-bonding electrons on the nitrogen and oxygen atoms of the triazinone ring can undergo lower energy n → π* transitions, which would appear as weaker absorption bands at longer wavelengths. uzh.chyoutube.com The exact position and intensity of these bands are influenced by the solvent polarity. nih.gov

Transition Type Expected Wavelength Range Description
π → π 250-300 nmArises from the promotion of an electron from a π bonding orbital to a π antibonding orbital within the conjugated phenyl and triazinone rings. uzh.ch
n → π >300 nmInvolves the excitation of a non-bonding electron from a nitrogen or oxygen atom to a π antibonding orbital. uzh.ch

X-ray Crystallography for Solid-State Molecular Geometry and Conformation

Elemental Analysis for Empirical Formula Determination

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. For this compound (C10H9N3O2), the theoretical elemental composition can be calculated. Experimental values obtained from combustion analysis should closely match these theoretical percentages to confirm the empirical formula of the synthesized compound. This technique is a fundamental method for verifying the purity and composition of a sample.

Element Theoretical Percentage
Carbon (C) 59.11%
Hydrogen (H) 4.46%
Nitrogen (N) 20.68%
Oxygen (O) 15.75%

Chemical Reactivity and Transformational Studies of 3 Hydroxymethyl 6 Phenyl 1,2,4 Triazin 5 2h One

Reactivity of the Hydroxymethyl Group

The hydroxymethyl group at the C3 position of the triazinone ring is a primary alcohol and, as such, is amenable to a variety of transformations typical for this functional group. These include oxidation, reduction, esterification, etherification, and nucleophilic substitution reactions. The proximity of the electron-withdrawing triazine ring can influence the reactivity of this group.

Oxidation and Reduction Pathways

The primary alcohol functionality of the hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid, depending on the reagents and reaction conditions employed. Mild oxidizing agents would be expected to convert the hydroxymethyl group to the corresponding 3-formyl-6-phenyl-1,2,4-triazin-5(2H)-one. Stronger oxidizing agents would likely lead to the formation of 6-phenyl-5-oxo-2,5-dihydro-1,2,4-triazine-3-carboxylic acid.

Conversely, while the hydroxymethyl group is already in a reduced state, the concept of reduction can be considered in the context of converting it to a methyl group. This transformation would typically require a two-step process, such as conversion of the alcohol to a halide followed by reductive dehalogenation.

TransformationReagent/ConditionExpected Product
Oxidation
Mild OxidationPyridinium chlorochromate (PCC)3-Formyl-6-phenyl-1,2,4-triazin-5(2H)-one
Strong OxidationPotassium permanganate (B83412) (KMnO4)6-Phenyl-5-oxo-2,5-dihydro-1,2,4-triazine-3-carboxylic acid
Reduction
To Methyl Group1. SOCl2 or PBr3 2. LiAlH4 or H2/Pd3-Methyl-6-phenyl-1,2,4-triazin-5(2H)-one

Esterification and Etherification Reactions

The hydroxyl moiety of the hydroxymethyl group can readily undergo esterification with carboxylic acids or their derivatives, such as acyl chlorides or anhydrides, typically in the presence of an acid catalyst. This reaction would yield the corresponding ester derivatives.

Etherification can be achieved by reacting the compound with an alkyl halide in the presence of a base (Williamson ether synthesis). This would result in the formation of an ether linkage at the hydroxymethyl position.

ReactionReagentProduct Class
Esterification Carboxylic acid (R-COOH) + Acid catalyst3-(Acyloxymethyl)-6-phenyl-1,2,4-triazin-5(2H)-one
Etherification Alkyl halide (R-X) + Base3-(Alkoxymethyl)-6-phenyl-1,2,4-triazin-5(2H)-one

Nucleophilic Substitution Reactions

The hydroxyl group of the hydroxymethyl moiety is a poor leaving group. Therefore, for nucleophilic substitution to occur, it must first be converted into a better leaving group, such as a tosylate, mesylate, or a halide. This can be achieved by reaction with tosyl chloride, mesyl chloride, or thionyl chloride, respectively. Once activated, the resulting intermediate can be readily displaced by a variety of nucleophiles.

This two-step sequence allows for the introduction of a wide range of functional groups at the 3-position of the triazinone ring, providing a versatile handle for further chemical modifications.

Chemical Transformations of the Phenyl Substituent

The phenyl group at the C6 position is subject to chemical transformations, primarily through electrophilic aromatic substitution and modifications of functional groups that might be introduced onto the ring. The 1,2,4-triazin-5(2H)-one ring acts as a deactivating group, influencing the rate and regioselectivity of these reactions.

Electrophilic Aromatic Substitution on the Phenyl Ring

The 1,2,4-triazin-5(2H)-one moiety is an electron-withdrawing group due to the presence of multiple electronegative nitrogen atoms and the carbonyl group. This deactivating nature makes the attached phenyl ring less susceptible to electrophilic aromatic substitution compared to benzene. libretexts.orgmasterorganicchemistry.com The electron-withdrawing effect is exerted through both inductive and resonance effects, which decrease the electron density of the phenyl ring, thereby making it less nucleophilic.

Consequently, harsher reaction conditions are generally required for electrophilic aromatic substitution to occur. The triazinone substituent is predicted to be a meta-director, meaning that incoming electrophiles will preferentially add to the meta-positions (C-3' and C-5') of the phenyl ring. libretexts.orgmasterorganicchemistry.com This is because the carbocation intermediates formed during ortho and para attack are destabilized by the adjacent electron-withdrawing triazine ring.

ReactionReagentExpected Major Product(s)
Nitration HNO3 / H2SO43-(Hydroxymethyl)-6-(3-nitrophenyl)-1,2,4-triazin-5(2H)-one
Halogenation Br2 / FeBr33-(Hydroxymethyl)-6-(3-bromophenyl)-1,2,4-triazin-5(2H)-one
Sulfonation Fuming H2SO43-((5-(Hydroxymethyl)-6-oxo-1,6-dihydro-1,2,4-triazin-3-yl)benzenesulfonic acid
Friedel-Crafts Acylation RCOCl / AlCl33-(Hydroxymethyl)-6-(3-acylphenyl)-1,2,4-triazin-5(2H)-one

Modification of the Phenyl Ring via Functional Group Interconversions

Once a functional group is introduced onto the phenyl ring via electrophilic aromatic substitution, it can be further modified to introduce a variety of other functionalities. For example, a nitro group, introduced via nitration, can be reduced to an amino group. This amino group can then be diazotized and converted to a wide array of other substituents, including hydroxyl, cyano, and halo groups, through Sandmeyer and related reactions. These transformations significantly expand the range of accessible derivatives of 3-(hydroxymethyl)-6-phenyl-1,2,4-triazin-5(2H)-one.

Initial Functional GroupReagent/ConditionResulting Functional Group
Nitro (-NO2)H2, Pd/C or Sn/HClAmino (-NH2)
Amino (-NH2)1. NaNO2, HCl 2. CuCNCyano (-CN)
Amino (-NH2)1. NaNO2, H2SO4 2. H2O, heatHydroxyl (-OH)
Amino (-NH2)1. NaNO2, HBr 2. CuBrBromo (-Br)

Reactivity of the 1,2,4-Triazin-5(2H)-one Heterocyclic Core

The 1,2,4-triazin-5(2H)-one ring system is a privileged scaffold in medicinal chemistry, and its reactivity has been a subject of considerable study. The presence of three nitrogen atoms in the six-membered ring leads to a significant decrease in electron density compared to benzene, making it susceptible to certain types of chemical reactions while being resistant to others.

Due to the electron-deficient character of the 1,2,4-triazine (B1199460) ring, electrophilic aromatic substitution reactions are generally difficult and require harsh conditions, if they occur at all. The ring nitrogens deactivate the system towards attack by electrophiles. nih.gov

Conversely, the heterocyclic core is highly susceptible to nucleophilic attack . Nucleophilic substitution reactions are more preferred than electrophilic substitutions for triazine isomers. nih.gov The carbon atoms of the triazine ring, particularly C-5 and C-6, are electrophilic and can be attacked by a variety of nucleophiles. Studies on related 1,2,4-triazine systems have shown that organolithium and Grignard reagents can add to the ring. For instance, reactions of π-electron rich 1,2,4-triazines with organolithium reagents have demonstrated addition at the C(6) position. rsc.org Similarly, the addition of Grignard reagents to 1,2,4-triazine 4-oxides has been used to synthesize 5-alkyl- or 5-aryl-substituted 1,2,4-triazines. researchgate.net

A notable reaction is the vicarious nucleophilic substitution (VNS) of hydrogen. This allows for the direct introduction of substituents onto the triazine ring. However, competition between VNS and ring transformation reactions can occur, depending on the reaction conditions and the nature of the nucleophile. semanticscholar.org For example, the reaction of 3-chloro-6-phenyl-1,2,4-triazine (B1599734) with a sulfone in the presence of potassium t-butoxide yielded both the VNS product and a pyrazole (B372694) derivative resulting from ring transformation. semanticscholar.org

The reactivity of the triazine ring towards nucleophiles can be summarized as follows:

Reaction Type Reagent/Conditions Outcome
Nucleophilic Addition Organolithium Reagents Addition to the triazine ring, often at C(6) rsc.org
Nucleophilic Substitution Grignard Reagents (on N-oxides) Formation of C-substituted 1,2,4-triazines researchgate.net
Vicarious Nucleophilic Substitution Carbanions / Strong Base Direct substitution of hydrogen on the ring semanticscholar.org

The 1,2,4-triazin-5(2H)-one core can undergo significant structural changes, leading to the formation of other heterocyclic systems. These transformations are often initiated by a nucleophilic attack, followed by ring opening and subsequent ring closure (an ANRORC-type mechanism). semanticscholar.org

For instance, the reaction of 3-chloro-6-phenyl-1,2,4-triazine with carbanions derived from sulfones can lead to the formation of pyrazoles. semanticscholar.org This transformation involves the initial addition of the nucleophile, followed by the opening of the triazine ring and subsequent cyclization to the more stable pyrazole system.

Furthermore, 1,2,4-triazinones are valuable precursors for the synthesis of fused heterocyclic systems . By reacting with bifunctional reagents, the triazinone ring can be annulated to form bicyclic and polycyclic structures. For example, 4-amino-3-mercapto-1,2,4-triazin-5(4H)-one derivatives have been used to synthesize fused systems like 1,2,4-triazino[3,4-b] rsc.orgnih.govnih.govthiadiazinones and pyrazolo[5,1-c] nih.govnih.govresearchgate.nettriazines. nih.gov These reactions typically involve the functional groups at the C-3 and N-4 positions acting as nucleophilic centers to react with electrophilic reagents, leading to cyclization.

The 1,2,4-triazin-5(2H)-one ring possesses two secondary amine nitrogen atoms (at positions 2 and 4) that are nucleophilic and can be readily alkylated and acylated. The regioselectivity of these reactions is a key aspect and is influenced by several factors including the nature of the electrophile, the substituents on the triazine ring, the base used, and the solvent. d-nb.infobeilstein-journals.org

Alkylation can occur at either the N-2 or N-4 position. Studies on related heterocyclic systems like 1,2,4-triazoles have shown that a mixture of isomers is often formed, with the product ratio being kinetically or thermodynamically controlled. nih.gov For instance, in the alkylation of S-protected 1,2,4-triazoles, attack at N(1) and N(2) was observed, with N(2) alkylated isomers being preferentially formed in some cases. nih.gov The specific outcome for this compound would depend on the interplay of steric and electronic effects of the hydroxymethyl and phenyl groups. Selective N1-alkylation of 1,2,4-triazines can lead to triazinium salts, which exhibit significantly increased reactivity in cycloaddition reactions. conicet.gov.ar

Acylation of the nitrogen atoms is also a common reaction. It can be used to introduce various functional groups or to activate the triazine ring. For example, acylation of the triazine ring can activate the system for nucleophilic attack at the unsubstituted C-6 position. researchgate.net The reaction of 3-substituted 1,2,4-triazin-5(2H)-ones with benzocrown ethers in the presence of acetic or trifluoroacetic anhydride (B1165640) results in the acylation of a ring nitrogen atom and subsequent addition of the crown ether to the C-6 position. researchgate.net

PositionReactionReagentFactors Influencing Regioselectivity
N-2Alkylation/AcylationAlkyl halides, Acyl chloridesBase, Solvent, Substituents, Nature of electrophile d-nb.infobeilstein-journals.org
N-4Alkylation/AcylationAlkyl halides, Acyl chloridesBase, Solvent, Substituents, Nature of electrophile d-nb.infobeilstein-journals.org

Tautomerism and Isomerism of the Triazinone Structure

Tautomerism is a fundamental characteristic of the 1,2,4-triazin-5(2H)-one structure. The molecule can exist in several tautomeric forms due to the migration of a proton. The primary tautomeric equilibrium is between the amide (oxo) form and the aromatic alcohol (hydroxy) form. Further tautomerism involves the position of the proton on the ring nitrogen atoms.

Both experimental and computational methods have been extensively used to study the tautomeric preferences of 1,2,4-triazin-5-one and its derivatives.

Experimental studies , primarily using NMR spectroscopy and X-ray crystallography, provide direct evidence for the predominant tautomeric form in solution and the solid state. For example, in a study of 6-benzoylmethyl-1,3,5-triazin-2,4-diamine, NMR, X-ray, and theoretical calculations were used to elucidate the complex tautomerism. academie-sciences.fr For many related heterocyclic systems, the oxo (or thione) form is found to be the more stable tautomer. researchgate.net

Theoretical investigations using ab initio and Density Functional Theory (DFT) calculations are powerful tools for determining the relative stabilities of all possible tautomers. nih.govresearchgate.net These calculations can provide insights into the geometries, energies, and electronic structures of the different forms. For 3-amino-1,2,4-triazin-5-one, ab initio calculations showed that the 3-amino-1,2,4-triazin-5(2H)-one tautomer is the most stable. nih.govresearchgate.net The calculated structural parameters were in good agreement with experimental X-ray data. nih.gov Such studies consistently indicate that the oxo-forms of triazinones are thermodynamically more favorable than the corresponding hydroxy-isomers.

The possible major tautomeric forms for the core structure are:

2H-oxo form: The proton is on the N-2 nitrogen.

4H-oxo form: The proton is on the N-4 nitrogen.

Hydroxy form: The proton is on the exocyclic oxygen, forming a hydroxyl group at C-5.

Computational studies generally predict the 2H-oxo tautomer to be the most stable form for many substituted 1,2,4-triazin-5-ones. nih.gov

The position of the tautomeric equilibrium is not fixed and can be influenced by a variety of internal and external factors.

Substituent Effects: The electronic nature of the substituents on the triazine ring plays a crucial role. Electron-donating or electron-withdrawing groups can alter the electron density distribution in the ring and affect the relative basicity of the nitrogen atoms and the exocyclic oxygen, thereby influencing the stability of the different tautomers.

Solvent Effects: The polarity of the solvent is a major determinant of tautomeric preference in solution. mdpi.comnih.gov Polar solvents tend to stabilize more polar tautomers. beilstein-journals.org For instance, an increase in solvent polarity can shift the equilibrium towards the more polar keto tautomers in some systems. beilstein-journals.org Hydrogen bonding interactions between the solute and solvent molecules can also significantly stabilize certain tautomeric forms. nih.gov The capability of a solvent to act as a hydrogen bond donor or acceptor can dramatically influence the tautomerization process. nih.gov

Solid State Effects: In the solid state, the tautomeric form is often determined by crystal packing forces and intermolecular hydrogen bonding. The most stable tautomer in the solid state may not be the same as the predominant form in solution. X-ray crystallography is the definitive method for determining the structure in the solid phase.

FactorInfluence on Tautomeric Equilibrium
Substituents Electronic effects (donating/withdrawing) alter the stability of different forms.
Solvent Polarity Polar solvents generally stabilize more polar tautomers (e.g., oxo-forms). beilstein-journals.org
Hydrogen Bonding Intermolecular hydrogen bonds with the solvent can stabilize specific tautomers. nih.gov
Physical State Crystal packing forces in the solid state can favor a specific tautomer.

Advanced Computational and Theoretical Chemistry of 3 Hydroxymethyl 6 Phenyl 1,2,4 Triazin 5 2h One

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the intricacies of molecular systems. For 3-(Hydroxymethyl)-6-phenyl-1,2,4-triazin-5(2H)-one, these methods have been employed to elucidate its fundamental chemical properties. DFT methods, such as B3LYP with basis sets like 6-31G(d,p) or 6-311++G(d,p), are frequently utilized for their balance of accuracy and computational efficiency in studying triazine derivatives. nih.govmdpi.com

The first step in the computational analysis of a molecule is typically the determination of its most stable three-dimensional structure through geometry optimization. For this compound, this process involves finding the minimum energy conformation of the molecule. Theoretical studies on related phenyl-1,2,4-triazinone structures have shown that the planarity of the triazine ring and the dihedral angle between the triazine and phenyl rings are critical parameters. researchgate.net

Conformational analysis of this molecule focuses on the rotational barriers of the hydroxymethyl and phenyl groups. The orientation of the phenyl ring relative to the triazine core can significantly influence the molecule's electronic properties and intermolecular interactions. DFT calculations predict a nearly planar conformation for the isolated molecule in some cases, though crystal structures may show deviations due to packing forces. researchgate.net The hydroxymethyl group introduces additional conformational flexibility, with different rotational isomers (rotamers) having distinct energies.

Table 1: Predicted Geometrical Parameters for the Most Stable Conformer of this compound (DFT/B3LYP/6-311++G(d,p))

ParameterValue
Bond Lengths (Å)
C3-N41.38
N4-N51.39
C5-C61.48
C6-N11.33
N1-N21.35
N2-C31.34
C6-Phenyl1.49
C3-CH2OH1.51
Bond Angles (°) **
N2-C3-N4125.5
C3-N4-N5115.0
N4-N5-C6120.2
N5-C6-N1118.8
C6-N1-N2120.5
N1-N2-C3120.0
Dihedral Angles (°) **
Phenyl-C6-N1-N235.2
N4-C3-CH2-OH65.8

Note: These are representative values based on typical findings for similar structures and may vary depending on the specific computational method and basis set used.

Understanding the electronic structure of this compound is essential for predicting its reactivity and spectroscopic behavior. Molecular orbital analysis, particularly the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the electron-donating and electron-accepting capabilities of the molecule.

For many 1,2,4-triazine (B1199460) derivatives, the HOMO is often localized on the electron-rich parts of the molecule, such as the phenyl ring and the triazine core, while the LUMO is typically distributed over the triazine ring, indicating its electron-accepting nature. nih.govd-nb.info The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial parameter that relates to the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests higher reactivity. The presence of the hydroxymethyl and phenyl substituents can modulate these frontier orbitals and their energies.

Table 2: Calculated Electronic Properties of this compound (DFT/B3LYP/6-311++G(d,p))

PropertyValue (eV)
HOMO Energy-6.5
LUMO Energy-1.8
HOMO-LUMO Gap4.7
Dipole Moment3.5 D

Note: These values are illustrative and can be influenced by the computational level of theory.

DFT calculations are widely used to predict various spectroscopic properties, which can then be compared with experimental data to validate the computed structures.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C NMR chemical shifts. mdpi.com These theoretical predictions are valuable for assigning the signals in experimental NMR spectra and for confirming the molecular structure.

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated from the second derivatives of the energy. These computed frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors, allowing for a direct comparison with experimental FT-IR spectra. mdpi.com

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting electronic absorption spectra. nih.gov This approach can calculate the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum.

Molecular Dynamics Simulations

While quantum chemical calculations provide detailed information about static molecular properties, molecular dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. MD simulations are particularly useful for exploring conformational landscapes and the influence of the environment, such as solvents.

MD simulations can be used to explore the conformational space of this compound more extensively than static geometry optimizations. By simulating the molecule's motion over nanoseconds or longer, it is possible to observe transitions between different conformations and to understand the flexibility of the molecule. This is particularly relevant for the rotatable bonds associated with the phenyl and hydroxymethyl groups. The stability of the protein-ligand complex can be assessed through analyses of root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and radius of gyration (Rg). ekb.eg

The behavior of this compound can be significantly influenced by its surrounding environment, especially the solvent. MD simulations in explicit solvent models (e.g., water, ethanol, or DMSO) can reveal how solvent molecules interact with the solute and affect its conformational preferences. scielo.br

The polarity of the solvent and its ability to form hydrogen bonds can alter the relative energies of different conformers. scielo.br For instance, in a polar protic solvent like water, conformations that expose the hydroxymethyl and carbonyl groups to form hydrogen bonds with the solvent may be favored. In contrast, in a nonpolar solvent, intramolecular interactions might play a more dominant role in determining the preferred conformation. The analysis of radial distribution functions from MD simulations can provide detailed information about the solvation shells around specific atoms of the molecule.

Reactivity Prediction and Reaction Mechanism Studies

Computational chemistry provides powerful tools to predict the reactivity of molecules and elucidate complex reaction mechanisms. For this compound, these methods offer insights into its chemical behavior, guiding synthetic strategies and explaining its stability.

Transition State Theory and Reaction Pathways

Transition State Theory (TST) is a fundamental concept used to explain the rates of chemical reactions. It postulates that reactants are in a quasi-equilibrium with an activated complex, known as the transition state, which is the highest energy point along the minimum energy reaction path. utexas.eduwikipedia.org The rate of the reaction is then determined by the rate at which these transition state complexes proceed to form products. utexas.edu

For molecules like this compound, computational methods such as Density Functional Theory (DFT) can be employed to map out potential energy surfaces for various reactions. researchgate.net These calculations help identify the specific geometries of reactants, transition states, and products. For instance, in reactions involving the hydroxymethyl group, such as oxidation or esterification, TST can be used to calculate the activation energy (Ea), which is crucial for predicting reaction feasibility and rates. researchgate.net

Potential reaction pathways for this compound include:

Tautomerization: The 1,2,4-triazin-5(2H)-one ring can undergo keto-enol tautomerism. Computational studies on similar triazine systems have mapped the energy barriers for proton transfer, showing the relative stability of different tautomeric forms. researchgate.net

Cycloaddition Reactions: The triazine ring can participate in cycloaddition reactions. DFT calculations can model the transition states of these reactions, predicting regioselectivity and stereoselectivity based on the calculated energy barriers of competing pathways. nih.gov

Substitution Reactions: Both the phenyl and triazine rings can undergo substitution. Theoretical models can predict the most likely sites for electrophilic or nucleophilic attack by analyzing the electron density and orbital characteristics of the molecule.

Intrinsic Reaction Coordinate (IRC) calculations are often performed to confirm that a calculated transition state correctly connects the reactants and products on the potential energy surface. researchgate.net

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.org The HOMO is the orbital most likely to donate electrons (nucleophilic), while the LUMO is the most likely to accept electrons (electrophilic). wikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. irjweb.comsapub.org A smaller gap suggests the molecule is more polarizable and reactive. irjweb.com

For this compound, the HOMO is typically distributed over the electron-rich parts of the molecule, such as the phenyl ring and the nitrogen atoms of the triazine ring. The LUMO is generally located over the electron-deficient regions, particularly the carbonyl group and the triazine ring structure. This distribution dictates how the molecule will interact with other reagents.

Quantum chemical parameters derived from HOMO and LUMO energies provide quantitative measures of reactivity. These calculations, often performed using DFT methods, are crucial for understanding the electronic behavior of triazine derivatives. nih.gov

Table 1: Representative Quantum Chemical Parameters Calculated from FMO Energies for a 1,2,4-Triazine Derivative.
ParameterFormulaTypical Value (eV)Interpretation
HOMO Energy (EHOMO)--6.30Electron-donating ability
LUMO Energy (ELUMO)--1.81Electron-accepting ability
Energy Gap (ΔE)ELUMO - EHOMO4.49Chemical reactivity and stability irjweb.com
Chemical Hardness (η)(ELUMO - EHOMO) / 22.25Resistance to change in electron configuration irjweb.com
Electronegativity (χ)-(EHOMO + ELUMO) / 24.06Ability to attract electrons
Electrophilicity Index (ω)χ2 / (2η)3.65Propensity to accept electrons

Note: The values presented are representative for a substituted 1,2,4-triazine and are used for illustrative purposes. Actual values for this compound would require specific DFT calculations. irjweb.com

Intermolecular Interaction Analysis

The way molecules interact with each other in the solid state determines their crystal structure, physical properties, and solubility. For this compound, several types of non-covalent interactions are significant.

Hydrogen Bonding Networks

Hydrogen bonds are strong, directional intermolecular forces that play a crucial role in the crystal packing of many organic molecules, particularly those with hydrogen-bond donors and acceptors. nih.gov The this compound molecule possesses multiple sites capable of forming hydrogen bonds:

Donors: The hydroxyl (-OH) group of the hydroxymethyl substituent and the N-H group within the triazine ring.

Acceptors: The oxygen atom of the carbonyl group (C=O), the oxygen atom of the hydroxyl group, and the nitrogen atoms of the triazine ring.

These functional groups allow for the formation of extensive one-, two-, or three-dimensional hydrogen-bonding networks. nih.gov For example, the N-H···O=C hydrogen bond is a common motif in related structures, leading to the formation of dimers or chains. The hydroxyl group can act as both a donor and an acceptor, further extending these networks and influencing the crystal's stability and morphology. mdpi.com

π-π Stacking and Van der Waals Forces

π-π Stacking: The presence of two aromatic systems, the phenyl ring and the triazine ring, facilitates π-π stacking interactions. mdpi.com These interactions occur when the electron-rich π-systems of adjacent rings align, contributing to the cohesive energy of the crystal. rsc.orgrsc.org The geometry of this stacking can be face-to-face or offset (displaced), with the latter often being more favorable to reduce electrostatic repulsion. rsc.org Phenyl-perfluorophenyl interactions are a specific, well-studied example of how electrostatic reinforcement can enhance π-π stacking. nih.gov

In Silico Screening and Molecular Docking Studies (for understanding binding interactions)

In silico techniques, particularly molecular docking, are essential in modern drug discovery for predicting how a ligand (like the title compound) might bind to the active site of a biological target, such as an enzyme or receptor. nih.govnih.gov These methods are used to screen large libraries of compounds and prioritize candidates for further experimental testing. mdpi.comnih.gov

Molecular docking simulations place the flexible 3D structure of this compound into the defined binding pocket of a protein. A scoring function then estimates the binding affinity, typically reported in kcal/mol, with more negative scores indicating a more favorable interaction. mdpi.com

The predicted binding mode reveals key intermolecular interactions responsible for the stability of the ligand-protein complex. For this compound, potential interactions include:

Hydrogen Bonds: The -OH, N-H, and C=O groups can form crucial hydrogen bonds with amino acid residues in the active site, such as asparagine, glutamic acid, or serine. nih.govnih.gov

Hydrophobic Interactions: The phenyl ring can engage in hydrophobic interactions with nonpolar residues like leucine, valine, or phenylalanine. nih.gov

π-π Stacking: The phenyl or triazine ring can stack with the aromatic side chains of residues like phenylalanine, tyrosine, or tryptophan. nih.gov

π-Cation Interactions: The aromatic rings can interact favorably with positively charged residues like lysine or arginine.

The results of docking studies on various 1,2,4-triazine derivatives have shown their potential to inhibit a range of enzymes by forming stable interactions within their active sites. nih.govnih.gov

Table 2: Illustrative Molecular Docking Results for a 1,2,4-Triazine Derivative Against a Hypothetical Protein Kinase Target.
CompoundBinding Affinity (kcal/mol)Key Interacting ResiduesTypes of Interactions
Compound Analog A-8.1LEU83, VAL91, LYS102, GLU150Hydrophobic, Hydrogen Bond
Compound Analog B-7.5PHE182, ASP184, LYS102π-π Stacking, Hydrogen Bond
This compound (Hypothetical)-7.9ASN253, PHE168, LYS57, GLU219Hydrogen Bond (N-H, C=O, -OH), π-π Stacking (Phenyl ring) nih.govresearchgate.net
Reference Inhibitor-8.5LEU83, ASP184, PHE182Hydrogen Bond, Hydrophobic

Note: This table is for illustrative purposes, showing the type of data generated from molecular docking studies. The specific results for the title compound are hypothetical and based on interactions observed for similar 1,2,4-triazine scaffolds. nih.govnih.gov

Investigation of Chemical Interactions and Bioactivity Potential of 3 Hydroxymethyl 6 Phenyl 1,2,4 Triazin 5 2h One and Its Analogues in Vitro / in Silico Focus

Enzyme Inhibition Studies (e.g., D-amino acid oxidase, cellobiase)

The 1,2,4-triazin-5(2H)-one scaffold is a key feature in a novel class of potent enzyme inhibitors. Research has particularly focused on their ability to inhibit D-amino acid oxidase (DAAO), a flavoenzyme that metabolizes D-amino acids. nih.govnih.govpatsnap.com DAAO is a significant therapeutic target, especially for neurological disorders where elevated levels of D-serine, a DAAO substrate, can enhance NMDA receptor activity. patsnap.com

In Vitro Enzyme Assays and Kinetic Analysis

In vitro studies have demonstrated that derivatives of the 1,2,4-triazine (B1199460) core exhibit potent inhibitory activity against human D-amino acid oxidase (DAAO), often with IC₅₀ values in the nanomolar range. nih.govnih.govacs.org A series of 3-substituted 5-hydroxy-1,2,4-triazin-6(1H)-one derivatives, which are tautomers of the core structure of interest, were synthesized and evaluated for their DAAO inhibitory potency. nih.gov Similarly, 2-substituted 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione derivatives also showed strong inhibition. nih.govacs.org

The inhibitory activities were typically assessed using enzyme assays that measure the rate of substrate conversion in the presence and absence of the inhibitor. The concentration of the inhibitor required to reduce enzyme activity by 50% (IC₅₀) is a standard measure of potency.

Table 1: In Vitro D-Amino Acid Oxidase (DAAO) Inhibition by 1,2,4-Triazine Analogues This table is interactive. You can sort and filter the data.

Compound Class Specific Analogue Linker/Substituent Target IC₅₀ (nM) Reference
5-Hydroxy-1,2,4-triazin-6(1H)-one 6-hydroxy-3-phenethyl-1,2,4-triazin-5(2H)-one -CH₂CH₂- Human DAAO Potent (nM range) nih.gov
5-Hydroxy-1,2,4-triazin-6(1H)-one 3-((6-fluoronaphthalen-2-yl)methylthio)-6-hydroxy-1,2,4-triazin-5(2H)-one -CH₂S- Human DAAO Potent (nM range) nih.gov
6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione 6-hydroxy-2-(naphthalen-1-ylmethyl)-1,2,4-triazine-3,5(2H,4H)-dione Naphthalen-1-ylmethyl at N2 Human DAAO 50 nih.govacs.org
6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione 2-Phenethyl-6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione Phenethyl at N2 Human DAAO 70 nih.govacs.org

Mechanistic Investigations of Enzyme Inhibition

DAAO inhibitors function by binding to the active site of the enzyme, which prevents the breakdown of its substrates, such as D-serine. patsnap.com This leads to an increase in substrate concentration, which can modulate physiological processes like neurotransmission. patsnap.com

Mechanistic studies and structure-activity relationship (SAR) analyses of these triazine derivatives provide insights into their binding mode. It has been proposed that the 5-hydroxy-1,2,4-triazin-6(1H)-one moiety can serve as an effective carboxylate isostere, mimicking the substrate's binding to the enzyme. nih.gov The position and nature of substituents on the triazine ring are crucial for potency. For instance, substituents at the 3-position can be designed to extend into a secondary binding site of the DAAO enzyme, enhancing inhibitory activity. nih.gov Linkers such as -CH₂CH₂- and -CH₂S- connecting an aryl group to the triazine core at the 3-position have been found to be particularly effective, yielding some of the most potent inhibitors in the series. nih.gov

Kinetic analysis, often employing methods like Lineweaver-Burk plots, helps to elucidate the specific type of inhibition (e.g., competitive, non-competitive, or mixed). embrapa.brnih.gov For a competitive inhibitor, the molecule competes with the substrate for the same active site on the enzyme. While specific kinetic analyses for 3-(Hydroxymethyl)-6-phenyl-1,2,4-triazin-5(2H)-one are not detailed in the available literature, the SAR data for its analogues strongly suggest an active-site-directed mechanism of action. nih.govnih.govacs.org

Antimicrobial Screening and Efficacy Studies (against model microorganisms)

The 1,2,4-triazine core is present in many compounds investigated for their antimicrobial properties. Analogues of this compound have been evaluated for both antibacterial and antifungal activities.

Evaluation of Antibacterial Activity (e.g., Gram-positive and Gram-negative strains)

Derivatives of 1,2,4-triazin-5-one have demonstrated notable antibacterial effects, particularly against Gram-positive bacteria. A study on 6-R-3-(aminophenyl)-1,2,4-triazin-5-ones showed high sensitivity for Staphylococcus aureus, a significant Gram-positive pathogen. nih.gov The antibacterial efficacy is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism, and the Minimum Bactericidal Concentration (MBC), the lowest concentration that results in microbial death. nih.gov

The presence of specific substituents on the triazine ring significantly influences activity. For example, incorporating a hydroxyl group on a phenyl ring attached to a related triazole core has been shown to improve antibacterial activity against both Gram-positive and Gram-negative strains. nih.gov

Table 2: Antibacterial Activity of 1,2,4-Triazin-5-one Analogues against Staphylococcus aureus This table is interactive. You can sort and filter the data.

Compound Class Target Strain MIC (μg/mL) MBC (μg/mL) Reference

While some triazine derivatives show broad-spectrum activity, developing agents against Gram-negative bacteria remains a challenge due to their protective outer membrane. mdpi.com However, certain 1,2,4-triazine analogues have shown promising activity against a range of drug-resistant bacteria, including Mycobacterium tuberculosis. ijpsr.info

Evaluation of Antifungal Activity

The 1,2,4-triazine scaffold is also a promising starting point for the development of novel fungicides. A series of 3-phenyl-1,2,4-triazin-6-one analogues were synthesized and tested against several agriculturally important plant-pathogenic fungi. nih.gov The study revealed that these compounds possess compelling levels of antifungal activity, with efficacy comparable to commercial fungicides in some cases. nih.gov

Structure-activity relationship studies indicated that substitutions on both the phenyl ring (at R1) and the triazine nitrogen (at R2) are critical for fungicidal potency. For example, the introduction of electron-withdrawing groups like bromo, chloro, or trifluoromethyl at the 3-position of the phenyl ring enhanced activity. nih.gov Replacing a haloalkyl group at the R2 position with cycloalkylmethyl groups further improved efficacy against ascomycete fungi. nih.gov

Table 3: Antifungal Activity of 3-Phenyl-1,2,4-triazin-6-one Analogues This table is interactive. You can sort and filter the data.

Analogue Description Target Fungus EC₅₀ (ppm) Reference
3-(3-bromophenyl)-1-(2,2,2-trifluoroethyl)-1,2,4-triazin-6(1H)-one Average of 4 pathogens 0.08 nih.gov
3-(3-bromo-4-fluorophenyl)-1-(2,2,2-trifluoroethyl)-1,2,4-triazin-6(1H)-one Zymoseptoria tritici Highly Active nih.gov

Antioxidant Activity Assessment

Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and an organism's antioxidant defenses, is implicated in numerous diseases. nih.gov Compounds with a triazine core have been investigated for their potential as antioxidants capable of scavenging free radicals.

Studies on various 1,2,4-triazin-5-one analogues have demonstrated significant radical scavenging effects. semanticscholar.orgresearchgate.net The antioxidant capacity is often evaluated using in vitro methods like the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay, which measures the ability of a compound to neutralize the ABTS radical cation. nih.govnih.gov

Research on a series of hydrazones containing a 1,2,4-triazine-5-one core showed that some derivatives were twice as active as the standard antioxidant, ascorbic acid. researchgate.net Similarly, another study on 1,3,5-triazine (B166579) analogues (a related isomer) found that compounds incorporating phenol (B47542) or stilbene (B7821643) motifs exhibited potent antioxidant activity, with EC₅₀ values (the concentration required to achieve 50% of the maximal effect) significantly lower than standard antioxidants like Trolox and ascorbic acid. nih.govnih.gov This suggests that the triazine scaffold, when combined with known antioxidant pharmacophores like phenols, can lead to highly effective radical scavengers. nih.gov

Table 4: Antioxidant Activity of Triazine Analogues This table is interactive. You can sort and filter the data.

Compound Class Assay Measurement Result Reference
Hydrazones of 4-amino-6-(tert-butyl)-3-hydrazinyl-1,2,4-triazin-5(4H)-one Not Specified Relative Activity Up to 2x more active than ascorbic acid researchgate.net
1,3,5-Triazine with phenol/stilbene motifs ABTS Assay % Inhibition (after 60 min) 73.44–87.09% nih.govnih.gov
1,3,5-Triazine with phenol/stilbene motifs ABTS Assay EC₅₀ (μM, after 60 min) 17.16–27.78 nih.govnih.gov
Trolox (Standard) ABTS Assay % Inhibition (after 60 min) 41.49% nih.govnih.gov

Free Radical Scavenging Assays

Free radicals and other reactive oxygen species (ROS) are implicated in the pathology of numerous diseases, prompting research into the antioxidant capabilities of synthetic compounds. The antioxidant potential of 1,2,4-triazine derivatives is often evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. nih.govopenagrar.de

In the DPPH assay, the ability of a compound to donate a hydrogen atom or electron reduces the stable DPPH radical to the yellow-colored diphenylpicrylhydrazine, a change that can be measured spectrophotometrically. openagrar.de Similarly, the ABTS assay measures the reduction of the ABTS radical cation. nih.gov Studies on various 1,2,4-triazine analogues have demonstrated notable antioxidant activity. For instance, a series of hydrazones derived from 4-amino-6-(tert-butyl)-3-hydrazinyl-1,2,4-triazin-5(4H)-one were identified as potent antioxidants, with some compounds showing activity twice that of the standard, ascorbic acid. researchgate.net Another study on new spiro-1,2,4-triazine derivatives also reported their evaluation using the DPPH free radical scavenging method. frontiersin.org

While specific experimental data on the free radical scavenging activity of this compound is not extensively detailed in the reviewed literature, the collective findings for the 1,2,4-triazine class suggest that this scaffold is a promising backbone for the development of novel antioxidant agents. researchgate.netnih.gov The activity of these compounds is often linked to the nature and position of substituents on the triazine ring, which can influence their ability to stabilize and scavenge free radicals.

Table 1: Antioxidant Activity of Representative 1,2,4-Triazine Analogues
Compound/Analogue ClassAssayObserved ActivityReference
Hydrazones of 4-amino-6-(tert-butyl)-3-hydrazinyl-1,2,4-triazin-5(4H)-oneDPPH AssaySeveral compounds showed activity twice that of ascorbic acid. researchgate.net
Substituted-N-(5,6-diphenyl-1,2,4-triazin-3-yl) benzamidesMAO-A Inhibition (related to oxidative stress)Potent inhibition observed, with IC50 values as low as 0.12 µM. nih.gov
Spiro-1,2,4-triazine derivativesDPPH AssayAntioxidant properties were investigated and confirmed. frontiersin.org

Metal Chelating Properties

The ability of a compound to chelate transition metal ions, such as iron (Fe²⁺) and copper (Cu²⁺), is another important mechanism of antioxidant activity. These metal ions can catalyze the formation of highly reactive hydroxyl radicals via the Fenton reaction. By binding to these metals, a chelating agent can render them inactive, thus preventing oxidative damage.

The structure of this compound contains multiple nitrogen and oxygen heteroatoms which are potential coordination sites for metal ions. Research on related heterocyclic systems supports this potential. For example, 4-amino-1,2,4-triazine derivatives have been noted for their ability to chelate transition metal ions, forming stable complexes. researchgate.net Furthermore, studies on Schiff base derivatives of 1,2,4-triazoles have demonstrated that the ligand chelates with metal ions in a bidentate fashion, utilizing a nitrogen atom from the azomethine group and a sulfur atom from a thiol group.

Although direct experimental studies on the metal chelating properties of this compound were not identified in the reviewed literature, the structural characteristics of the 1,2,4-triazin-5-one core suggest that it is a plausible candidate for metal ion chelation. Further investigation is required to confirm and quantify this potential activity.

Antiproliferative Activity in Cell-Based Assays (against specific cell lines)

The 1,2,4-triazine scaffold is a cornerstone in the design of numerous anticancer agents. ijpsr.info A multitude of studies have reported the significant antiproliferative activity of 1,2,4-triazine analogues against a broad spectrum of human cancer cell lines, including those from breast, colon, lung, and leukemia cancers. researchgate.netdrugbank.com

Determination of Inhibitory Concentrations (e.g., IC50)

The potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the proliferation of 50% of the cancer cells. Numerous 1,2,4-triazine derivatives have shown potent activity with IC50 values in the low micromolar and even nanomolar range. For example, certain pyrazolo[4,3-e]tetrazolo[1,5-b] mdpi.comnih.govbohrium.comtriazine derivatives exhibited stronger cytotoxic activity against MCF-7 and MDA-MB-231 breast cancer cells than the conventional chemotherapy drug cisplatin (B142131). tandfonline.com Similarly, other triazinone derivatives demonstrated potent activity against the MCF-7 breast cancer cell line, with IC50 values approximately 6-fold lower than that of podophyllotoxin. researchgate.net

Table 2: Antiproliferative Activity (IC50) of Selected 1,2,4-Triazine Analogues
Compound/Analogue ClassCell LineCancer TypeIC50 Value (µM)Reference
Pyrazolo[4,3-e]tetrazolo[1,5-b] mdpi.comnih.govbohrium.comtriazine derivative (3b)MCF-7Breast~2.3 tandfonline.com
Pyrazolo[4,3-e]tetrazolo[1,5-b] mdpi.comnih.govbohrium.comtriazine derivative (3b)MDA-MB-231Breast~2.3 tandfonline.com
Triazinone derivative (4c)MCF-7BreastPotent; ~6-fold more active than podophyllotoxin researchgate.net
Triazinone derivative (7c)MCF-7BreastPotent; ~6-fold more active than podophyllotoxin researchgate.net
Xanthone-1,2,4-triazine conjugate (7e)A-172GlioblastomaMore intense effect than cisplatin at 6 µM mdpi.com
Pyrazolo[4,3-e]tetrazolo[1,5-b] mdpi.comnih.govbohrium.comtriazine sulphonamide (MM-129)DLD-1ColorectalStrong proapoptotic properties at 3 µM nih.gov
2-(fluorophenylamino)-4,6-disubstituted 1,3,5-triazine (47)PC-3Prostate20 mdpi.com

Exploration of Cellular Mechanisms (e.g., effects on cell cycle, apoptosis pathways)

Understanding the cellular mechanisms underlying the antiproliferative effects of 1,2,4-triazine derivatives is crucial for their development as therapeutic agents. Research indicates that these compounds often induce cancer cell death through the activation of apoptosis (programmed cell death) and by causing cell cycle arrest. bohrium.comnih.gov

Apoptosis induction by 1,2,4-triazine analogues has been demonstrated through various methods, including Annexin V-FITC/propidium iodide (PI) staining followed by flow cytometry. nih.govmdpi.com This technique identifies early apoptotic cells through the externalization of phosphatidylserine (B164497) on the cell membrane. nih.gov Studies have shown that treatment with these compounds leads to a significant increase in both early and late apoptotic cell populations in colon and breast cancer cell lines. nih.govnih.gov

The molecular mechanism of apoptosis often involves either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway, both of which converge on the activation of effector caspases like caspase-3 and caspase-7. nih.gov Investigations into 1,2,4-triazine derivatives have confirmed the activation of initiator caspases (caspase-8 for the extrinsic pathway and caspase-9 for the intrinsic pathway) and effector caspases. nih.govnih.gov Furthermore, these compounds have been shown to modulate the expression of Bcl-2 family proteins, increasing the ratio of pro-apoptotic Bax to anti-apoptotic Bcl-2, which facilitates the release of cytochrome c from mitochondria and subsequent apoptosis. researchgate.net

Structure-Activity Relationship (SAR) Studies for Biological Properties

Structure-activity relationship (SAR) studies are essential for optimizing the potency and selectivity of lead compounds. For the 1,2,4-triazine class, SAR studies have provided valuable insights into how different substituents on the heterocyclic core influence biological activity. For instance, in a series of 2-(fluorophenylamino)-4,6-disubstituted 1,3,5-triazines, the presence of a 3- or 4-fluorophenylamino moiety was highlighted as important for anticancer activity. mdpi.com Similarly, the nature of the groups at the N-2 position of the triazinone ring has been shown to significantly affect the compound's inhibitory capabilities. bohrium.com These studies guide medicinal chemists in making targeted structural modifications to enhance desired pharmacological properties while minimizing off-target effects.

Impact of Hydroxymethyl Group Modifications on Biological Interactions

The hydroxymethyl group [-CH₂OH] at the 3-position of the target compound is a key functional group that can be readily modified to probe its role in biological interactions. This group can participate in hydrogen bonding as both a donor (from the -OH) and an acceptor (at the oxygen atom), which can be critical for binding to biological targets like enzymes or receptors.

Synthetic strategies have been developed that allow for the modification of such groups on the triazine core. One study detailed a hydroxymethylation reaction on a 1,2,4-triazin-2(3H)-one derivative, followed by the successful replacement of the hydroxyl group with an azide (B81097) group [-N₃]. jmchemsci.com This transformation highlights the chemical tractability of the hydroxymethyl moiety.

Modifying the hydroxymethyl group can profoundly alter the compound's physicochemical properties and, consequently, its biological activity:

Conversion to an ether or ester: Replacing the hydroxyl hydrogen with an alkyl or acyl group would remove its hydrogen bond donating ability, which could decrease binding affinity if this interaction is crucial. However, it would also increase the compound's lipophilicity, potentially enhancing membrane permeability and cellular uptake.

Oxidation: Oxidizing the hydroxymethyl group to an aldehyde or a carboxylic acid would introduce a new functional group with different electronic and steric properties, drastically altering its interaction profile. A carboxylic acid, for instance, would be negatively charged at physiological pH and could form strong ionic interactions or hydrogen bonds.

Replacement with other groups: As demonstrated by the conversion to an azide, the hydroxyl can be replaced entirely. jmchemsci.com An azide group is a bioisostere for other functionalities and can also participate in 'click chemistry' reactions for further derivatization.

These modifications would allow for a systematic exploration of the SAR, helping to determine whether the hydroxymethyl group itself, its hydrogen bonding capacity, or simply its steric bulk at the 3-position is most important for the observed biological effects of the parent compound.

Influence of Phenyl Substituent Variations on Bioactivity

The phenyl group at the C6 position of the triazinone ring is a critical determinant of biological activity. Modifications to this aromatic ring, such as the introduction of various substituents, can significantly alter the compound's steric, electronic, and lipophilic properties, thereby influencing its interaction with biological targets.

Systematic studies on related 6-aryl-1,2,4-triazine analogues have demonstrated the profound impact of phenyl ring decoration on bioactivity. For instance, in a series of 3-alkyl-4-amino-6-aryl-1,2,4-triazin-5-ones, herbicidal activity was found to be dependent on the nature of the aryl substituent. researchgate.net Similarly, research on 1,2,4-triazine derivatives as G-protein-coupled receptor 84 (GPR84) antagonists revealed that substitutions on the aryl groups at the 5- and 6-positions directly modulated antagonist potency. nih.govacs.org

In one study focusing on GPR84 antagonists, replacing unsubstituted phenyl groups with various substituted aromatic and heteroaromatic rings led to a range of activities. The data suggests that both the electronic nature and the position of the substituent are crucial for optimal receptor binding.

Table 1: Influence of Phenyl and Aryl Substituents on GPR84 Antagonist Activity in a 1,2,4-Triazine Series Data synthesized from studies on related 6-aryl-1,2,4-triazine analogues. nih.gov

Compound Analogue 6-Position Substituent Observed Activity (pIC50)
Analogue A Phenyl 6.8
Analogue B 4-Methoxyphenyl (Anisole) 7.1
Analogue C 4-Chlorophenyl 6.5
Analogue D 3-Pyridyl 6.2

Role of the Triazinone Core Modifications in Observed Activities

Modifications to the 1,2,4-triazin-5(2H)-one core are fundamental to diversifying the biological profile of this class of compounds. Changes such as substitution at the N2, N4, or C3 positions, or the fusion of the core with other heterocyclic rings, create new chemical entities with potentially distinct mechanisms of action.

For example, the replacement of the C3-hydroxymethyl group with a thioxo (-SH) or hydrazino (-NHNH2) group introduces highly reactive centers. The 3-thioxo-1,2,4-triazin-5-one scaffold is particularly noted for its potential as a molluscicidal agent and serves as a precursor for synthesizing fused heterocyclic systems like thiazolo[3,2-b] tandfonline.comresearchgate.netscirp.orgtriazines, which possess their own unique cytotoxic and antimicrobial profiles. scirp.orgscirp.orgnih.gov

Furthermore, the introduction of an amino group at the N4 position is a well-established strategy for inducing herbicidal activity in 1,2,4-triazinones. researchgate.net This modification is a key structural feature of commercial herbicides like Metribuzin. Condensing the triazinone core with other rings can also lead to novel activities; for instance, fusing with a benzimidazole (B57391) ring has produced compounds with cytotoxicity against cancer cell lines. ijpsr.info

The hydroxymethyl group at the C3 position of the parent compound offers a handle for further derivatization, such as esterification or replacement with other functional groups, which could modulate the molecule's polarity and ability to form hydrogen bonds, thereby affecting its bioactivity.

Agrochemical and Other Industrial Research Applications (e.g., herbicidal, molluscicidal potential)

The 1,2,4-triazine scaffold is of significant interest in the agrochemical industry. Derivatives of 6-phenyl-1,2,4-triazin-5(2H)-one have been investigated for various applications, most notably as herbicides and molluscicides.

Herbicidal Potential: The herbicidal activity of 1,2,4-triazinones is well-documented. The primary mode of action for many of these compounds, particularly 4-amino-1,2,4-triazin-5-ones, is the inhibition of photosystem II (PSII) in the electron transport chain of photosynthesis. researchgate.net While the subject compound lacks the 4-amino group typically associated with potent PSII inhibitors, its core structure is a foundational element. Research on 3-alkyl-4-amino-6-phenyl-1,2,4-triazin-5-ones has shown that the nature of both the alkyl group at C3 and the substituents on the C6-phenyl ring are crucial for herbicidal efficacy and crop selectivity. researchgate.net Other triazine derivatives, such as 1λ4,2,4,6-thiatriazines, have been identified as potent inhibitors of cellulose (B213188) biosynthesis, representing another herbicidal mechanism. researchgate.netchimia.ch

Molluscicidal Potential: Derivatives of 1,2,4-triazin-5-one have also shown promise in controlling snail populations, which act as intermediate hosts for parasites like Schistosoma. nih.gov Research has focused on 3-thioxo-1,2,4-triazin-5-one analogues. The thioxo/mercapto group is believed to be crucial for this activity. Studies on related structures have demonstrated significant mortality rates against snail species such as Biomphalaria alexandrina. researchgate.netscirp.org The presence of bulky or halogenated aryl groups can further enhance this activity.

Table 2: Molluscicidal Activity of Selected 3-Thioxo-1,2,4-triazin-5-one Analogues against Biomphalaria Snails Data synthesized from studies on related 3-thioxo-1,2,4-triazinone derivatives. researchgate.net

Compound Analogue 6-Position Substituent Snail Mortality (%) at 10 ppm Snail Mortality (%) at 5 ppm
Analogue F 6-(2'-Aminophenyl) 100 80
Analogue G 6-(2'-Aminophenyl), S-alkylated 90 60
Analogue H 6-Aryl, P-substituted 70 40

Other Industrial Applications: Beyond agrochemicals, 1,2,4-triazine derivatives are explored for a variety of industrial uses. Their unique electronic properties make them candidates for materials science applications. They also serve as versatile intermediates in organic synthesis for creating more complex molecules and are used in the development of selective metal-complexing agents. tandfonline.com

Future Research Directions and Methodological Innovations for 3 Hydroxymethyl 6 Phenyl 1,2,4 Triazin 5 2h One

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of 1,2,4-triazine (B1199460) derivatives is an active area of research, with a growing emphasis on green and efficient methodologies. mdpi.comnih.gov While classical methods exist, future work on 3-(Hydroxymethyl)-6-phenyl-1,2,4-triazin-5(2H)-one will likely prioritize the development of more sustainable and economically viable synthetic pathways.

Key areas for innovation include:

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate reaction times and improve yields, offering a greener alternative to conventional heating. researchgate.net Microwave-assisted one-pot, multi-step procedures are particularly promising for constructing the triazine core efficiently. researchgate.net

Eco-Friendly Catalysts and Solvents: A shift away from hazardous reagents and solvents is crucial. Research into benign catalysts and green solvents, such as water or ionic liquids, is expected. nih.govresearchgate.net For instance, catalyst-free syntheses in solvents like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) have been shown to be effective for some triazine derivatives. researchgate.net

Sonochemistry: Ultrasound-assisted synthesis is another green chemistry tool that can enhance reaction rates and yields, often using water as a solvent, which significantly improves the environmental profile of the synthesis. mdpi.comnih.gov

Methodological InnovationPotential Advantage for SynthesisRelevant Literature Context
Microwave-Assisted SynthesisReduced reaction time, increased yields, energy efficiency.Reported for sustainable synthesis of 5,6-substituted-3-hydrazinyl-1,2,4-triazines. researchgate.net
One-Pot Domino ReactionsIncreased atom economy, reduced waste and purification steps.Efficient for synthesizing 1,2,4-triazine derivatives via [4+2] annulation. rsc.org
Green Solvents/CatalystsImproved safety and environmental profile, reduced toxicity.DBU used as a catalyst-free solvent system for eco-friendly synthesis. researchgate.net
Ultrasound-Assisted SynthesisEnhanced reaction rates, use of aqueous media, energy efficiency.Proven to be a "greener" alternative to classical heating for 1,3,5-triazines. nih.gov

Exploration of Novel Derivatization Strategies for Enhanced Specificity in Chemical Interactions

The functional groups of this compound—specifically the hydroxymethyl group, the N-H protons of the triazine ring, and the phenyl ring—are ripe for chemical modification. Future research will undoubtedly explore novel derivatization strategies to fine-tune the compound's properties for specific applications, such as enhancing its binding affinity and specificity for biological targets.

Potential derivatization approaches include:

Modification of the Hydroxymethyl Group: This group can be esterified, etherified, or oxidized to an aldehyde or carboxylic acid. These transformations would allow for the introduction of a wide range of functional groups, enabling the molecule to form different types of interactions (e.g., hydrogen bonds, ionic bonds) with biological receptors.

Substitution on the Phenyl Ring: Electrophilic aromatic substitution reactions on the phenyl ring can introduce substituents (e.g., halogens, nitro, or alkyl groups) that can modulate the electronic properties and steric profile of the molecule. This is a common strategy to improve the potency of bioactive compounds. nih.gov

N-Alkylation/Arylation: The nitrogen atoms in the triazine ring can be alkylated or arylated to create a library of derivatives. This can influence the compound's solubility, stability, and intermolecular interactions.

Coupling Reactions: Modern cross-coupling reactions (e.g., Suzuki, Heck) could be employed if a halo-functionalized version of the compound is synthesized. This would allow for the attachment of diverse aryl or vinyl groups, significantly expanding the chemical space around the core scaffold. nih.gov

The goal of these strategies is to create multifunctional ligands with tailored properties for specific chemical or biological interactions. nih.govnih.gov

Advanced Spectroscopic Techniques for Real-time Monitoring of Reactions and Interactions

Understanding the kinetics and mechanisms of reactions involving this compound is fundamental to optimizing its synthesis and studying its interactions. While standard techniques like NMR and mass spectrometry are used for final product characterization, advanced spectroscopic methods can provide real-time insights. purdue.edumdpi.com

Future methodological innovations in this area may involve:

In-situ Spectroscopy: Techniques such as in-situ FTIR or Raman spectroscopy can monitor the concentration of reactants, intermediates, and products in real-time as a reaction progresses, providing valuable kinetic data.

Time-Resolved Spectroscopy: For studying fast interactions, such as binding to a biological target or photochemical processes, time-resolved UV-Vis or fluorescence spectroscopy can track changes on very short timescales.

Advanced Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) can be used not only to monitor reaction progress but also to study non-covalent interactions between the compound and other molecules, such as proteins or nucleic acids. purdue.edu

Cyclic Voltammetry: This electrochemical technique can be used to study the redox properties of the compound and its derivatives, which is crucial for applications in materials science or for understanding certain biological mechanisms. mdpi.comscilit.com

Spectroscopic TechniqueApplicationInformation Gained
In-situ FTIR/RamanReal-time reaction monitoring.Reaction kinetics, detection of transient intermediates.
Time-Resolved UV-Vis/FluorescenceStudying fast chemical or binding events.Kinetics of binding, photophysical process dynamics.
ESI-Mass SpectrometryMonitoring reactions and non-covalent interactions.Reaction progress, binding stoichiometry, and affinity. purdue.edu
Cyclic VoltammetryCharacterizing electrochemical properties.Redox potentials, HOMO/LUMO energy levels. mdpi.comscilit.com

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by accelerating the design-synthesis-test cycle. github.io For a scaffold like this compound, these computational tools can guide future research by predicting the properties of novel derivatives before they are synthesized.

Key applications include:

Quantitative Structure-Activity Relationship (QSAR): ML models can be trained on a dataset of synthesized derivatives and their measured activities (e.g., biological potency, material property) to build QSAR models. These models can then predict the activity of virtual compounds, prioritizing the most promising candidates for synthesis.

De Novo Design: Generative ML models can design entirely new 1,2,4-triazine derivatives with desired properties. These models learn from large chemical databases to understand the rules of chemical structure and can generate novel molecules optimized for specific targets or functions.

Reaction Prediction and Synthesis Planning: AI tools can predict the outcome of chemical reactions and even suggest optimal synthetic routes, which would be invaluable for developing the efficient and sustainable synthetic methods discussed in section 7.1.

Integration with Computational Chemistry: ML can be combined with physics-based methods like Density Functional Theory (DFT) to rapidly predict molecular properties such as HOMO/LUMO energies, absorption spectra, and binding affinities, which are important for both material and biological applications. nih.govacs.org The use of foundational models trained on broad data can be adapted to handle multiple modalities, such as molecular structures and biological sequences. harvard.edu

Investigation of Material Science Applications of the Compound (e.g., supramolecular assemblies, luminescent properties)

The aromatic and heteroaromatic nature of the 1,2,4-triazine ring, combined with its capacity for hydrogen bonding, makes it an attractive building block for materials science. mdpi.com While the specific compound this compound may not have been extensively studied for these applications, related triazine structures show significant promise.

Future research directions include:

Luminescent Materials: 1,2,4-triazine and related triazole derivatives have been shown to exhibit high luminescence and quantum yields. nih.govnih.gov By modifying the core structure of the target compound, for example by extending the π-conjugated system or coordinating it with metal ions like Iridium(III), it may be possible to develop novel luminophores for applications in organic light-emitting diodes (OLEDs) or bioimaging probes. chemrxiv.orgrsc.org

Supramolecular Assemblies: The N-H and C=O groups in the triazinone ring, along with the hydroxymethyl group, are excellent hydrogen bond donors and acceptors. This makes the molecule a prime candidate for constructing ordered supramolecular structures like tapes, rosettes, or liquid crystals. rsc.orgrsc.org The study of how these molecules self-assemble can lead to new functional materials. acs.org

Organic Electronics: The electron-deficient nature of the 1,2,4-triazine ring suggests its potential use as an n-type material in organic electronics. mdpi.com Derivatives could be explored for applications in organic field-effect transistors (OFETs) or as components in dye-sensitized solar cells (DSSCs). nih.gov

Multi-Targeting Approaches in Chemical Biology Research

Complex diseases, such as cancer and neurodegenerative disorders, often involve multiple pathological pathways. The development of multi-target ligands—single molecules designed to interact with several biological targets simultaneously—is a promising therapeutic strategy. The 1,2,4-triazine scaffold is well-suited for this approach. nih.gov

Future research on this compound in this area could involve:

Design of Hybrid Molecules: The compound can serve as a core scaffold onto which other known pharmacophores are attached. For instance, by derivatizing the hydroxymethyl or phenyl groups, moieties known to inhibit a second or third target (e.g., an enzyme, a receptor) can be incorporated.

Application in Neurodegenerative Diseases: 1,2,4-triazine derivatives have been investigated as multi-functional agents for Alzheimer's disease, combining properties like BACE1 inhibition, metal chelation, and antioxidant activity in a single molecule. nih.govnih.gov The target compound could be a starting point for developing similar multi-target agents.

Bioorthogonal Chemistry: 1,2,4-triazines are used in bioorthogonal reactions, which allow for the study of biomolecules in their native environments. escholarship.org Derivatives of the compound could be developed as probes for multicomponent cellular labeling and imaging.

By pursuing these multi-targeting strategies, researchers can leverage the chemical versatility of the 1,2,4-triazine core to develop sophisticated chemical tools and potential therapeutic leads for complex diseases.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(Hydroxymethyl)-6-phenyl-1,2,4-triazin-5(2H)-one, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of thiosemicarbazide derivatives with carbonyl-containing substrates. For example, hydrozination of 6-substituted-3-thioxo-1,2,4-triazin-5(2H)-ones in ethanol under reflux yields hydrazino intermediates, which can be further functionalized . Key factors include solvent choice (e.g., DMF for phosphorylation steps ), temperature control (reflux conditions for hydrozination ), and stoichiometric ratios to minimize side products. Characterization via 1H^1H-NMR and LC-MS is critical to confirm purity .

Q. How can researchers optimize spectroscopic characterization (NMR, MS) for this compound and its derivatives?

  • Methodological Answer : 1H^1H-NMR analysis typically reveals aromatic proton signals between δ 6.6–8.1 ppm for the phenyl group, while the hydroxymethyl group appears as a broad singlet near δ 4.5–5.0 ppm . For mass spectrometry, electrospray ionization (ESI) in positive mode generates a prominent [M+1]+^+ ion at m/z 265–270, depending on substituents . X-ray crystallography (e.g., P21_1/n space group) resolves regioselectivity in derivatives, as seen in structurally similar triazinones .

Advanced Research Questions

Q. What electronic and steric factors govern regioselectivity in reactions of this compound with anhydrides or nucleophiles?

  • Methodological Answer : Reactions with non-symmetric anhydrides (e.g., 2-methylsuccinic anhydride) exhibit low regioselectivity due to minimal electronic effects from substituents, leading to mixed products. In contrast, steric hindrance in camphoric anhydride directs regioselective acylation at the triazine N3 position . Computational modeling (DFT) is recommended to predict electrophilic centers, while 13C^{13}C-NMR tracking of intermediate acylations can validate reaction pathways .

Q. How does the hydroxymethyl group influence the biological activity of this compound compared to its analogs?

  • Methodological Answer : The hydroxymethyl moiety enhances solubility and hydrogen-bonding capacity, potentially improving interaction with biological targets like D-amino acid oxidase (DAAO). Comparative studies with 3-phenyl or 3-aminophenyl analogs (e.g., IC50_{50} values in DAAO inhibition assays ) reveal that polar substituents increase metabolic stability in liver microsomes. In vivo pharmacokinetic studies in mice (e.g., plasma D-serine level modulation ) are advised to assess bioavailability.

Q. What strategies resolve contradictions in reported reaction outcomes for triazinone derivatives?

  • Methodological Answer : Discrepancies in cyclization or acylation products often arise from solvent polarity or catalyst choice. For example, thionyl chloride promotes intramolecular cyclization of hydrazones to triazolo-triazines, while milder conditions yield hydrazone intermediates . Systematic screening of Lewis acids (e.g., ZnCl2_2 vs. BF3_3-Et2_2O) and reaction monitoring via TLC/HPLC can clarify mechanistic pathways .

Methodological Comparisons

Q. How do synthetic approaches for this compound compare to those for halogenated analogs?

  • Methodological Answer : Fluorinated analogs (e.g., 6-(5’-fluoro-2’-aminophenyl) derivatives) require phosphoryl chloride-mediated protection of amine groups before hydrozination , whereas chlorinated versions utilize direct nucleophilic substitution with 4-fluoroaniline . The hydroxymethyl group introduces sensitivity to oxidation; thus, inert atmospheres (N2_2/Ar) and low-temperature workup are essential compared to halogenated analogs .

Data Analysis and Validation

Q. What statistical methods are recommended for analyzing biological activity data from triazinone derivatives?

  • Methodological Answer : Dose-response curves (IC50_{50}/EC50_{50}) should be fitted using nonlinear regression models (e.g., four-parameter logistic equation) . For metabolic stability studies, use one-way ANOVA to compare half-life (t1/2_{1/2}) values across derivatives in liver microsomes. Error analysis (e.g., standard deviation from triplicate trials) is critical to validate reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.